2-[(5,7-dimethyl-4-oxo-8H-pyrido[2,3-d]pyrimidin-2-yl)sulfanyl]acetic acid
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Overview
Description
2-[(5,7-dimethyl-4-oxo-8H-pyrido[2,3-d]pyrimidin-2-yl)sulfanyl]acetic acid is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is of significant interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5,7-dimethyl-4-oxo-8H-pyrido[2,3-d]pyrimidin-2-yl)sulfanyl]acetic acid typically involves the cyclization of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions . The reaction conditions often include heating under reflux with methanol sodium (MeONa) in butanol (BuOH) . The cyclization process involves the acetyl methyl group and the amide carbonyl moiety .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-[(5,7-dimethyl-4-oxo-8H-pyrido[2,3-d]pyrimidin-2-yl)sulfanyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfanyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(5,7-dimethyl-4-oxo-8H-pyrido[2,3-d]pyrimidin-2-yl)sulfanyl]acetic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(5,7-dimethyl-4-oxo-8H-pyrido[2,3-d]pyrimidin-2-yl)sulfanyl]acetic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects . For example, it may inhibit protein tyrosine kinases or cyclin-dependent kinases, which are involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one derivatives: These compounds share a similar core structure and exhibit various biological activities.
Pyrido[2,3-d]pyrimidin-7-one derivatives: Similar in structure and function, these compounds are also investigated for their therapeutic potential.
Uniqueness
2-[(5,7-dimethyl-4-oxo-8H-pyrido[2,3-d]pyrimidin-2-yl)sulfanyl]acetic acid is unique due to its specific substitution pattern and the presence of the sulfanyl group, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
2-[(5,7-dimethyl-4-oxo-8H-pyrido[2,3-d]pyrimidin-2-yl)sulfanyl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3S/c1-5-3-6(2)12-9-8(5)10(17)14-11(13-9)18-4-7(15)16/h3H,4H2,1-2H3,(H,15,16)(H,12,13,14,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMFVMLKBIKMKAS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=NC(=NC2=O)SCC(=O)O)N1)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C2C(=NC(=NC2=O)SCC(=O)O)N1)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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